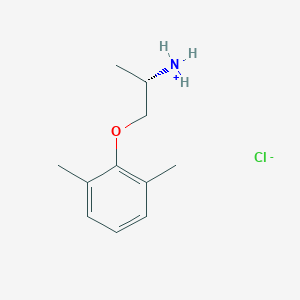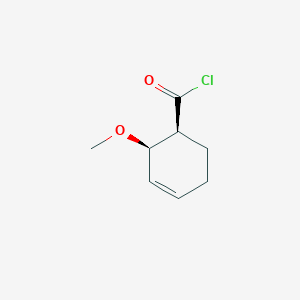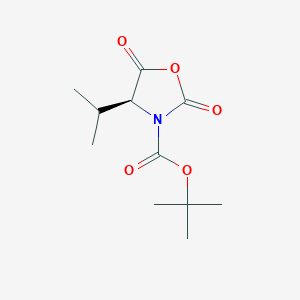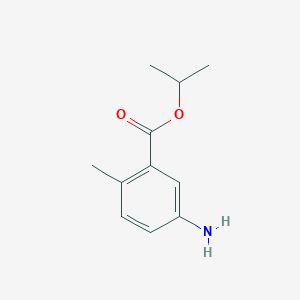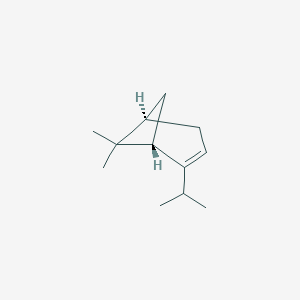
(+)-2-Isopropylapopinene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-2-Isopropylapopinene is a natural compound found in various plant species, including Papaver somniferum, commonly known as the opium poppy. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of (+)-2-Isopropylapopinene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the brain, including the mu-opioid receptor. This binding leads to the activation of various signaling pathways, resulting in the analgesic and anti-inflammatory effects of the compound.
Biochemische Und Physiologische Effekte
(+)-2-Isopropylapopinene has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (+)-2-Isopropylapopinene has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (+)-2-Isopropylapopinene in lab experiments has several advantages and limitations. One advantage is that the compound is readily available from natural sources, making it relatively easy to obtain. Additionally, the compound has been extensively studied, and its pharmacological effects are well understood. However, one limitation of using (+)-2-Isopropylapopinene in lab experiments is that the compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (+)-2-Isopropylapopinene. One direction is to further investigate the compound's potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing novel synthetic methods for the production of (+)-2-Isopropylapopinene, which could make the compound more readily available for research purposes. Finally, future studies could investigate the potential use of (+)-2-Isopropylapopinene in combination with other drugs to enhance its pharmacological effects.
Synthesemethoden
The synthesis of (+)-2-Isopropylapopinene involves the extraction of the compound from the opium poppy plant. The isolation process involves the use of various solvents, including methanol, ethanol, and chloroform, to extract the compound from the plant material. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC), to obtain a pure form of (+)-2-Isopropylapopinene.
Wissenschaftliche Forschungsanwendungen
(+)-2-Isopropylapopinene has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has been shown to exhibit analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
156327-05-8 |
|---|---|
Produktname |
(+)-2-Isopropylapopinene |
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
(1S,5R)-6,6-dimethyl-2-propan-2-ylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C12H20/c1-8(2)10-6-5-9-7-11(10)12(9,3)4/h6,8-9,11H,5,7H2,1-4H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
HQZUZTRNTHLWOG-MWLCHTKSSA-N |
Isomerische SMILES |
CC(C)C1=CC[C@@H]2C[C@H]1C2(C)C |
SMILES |
CC(C)C1=CCC2CC1C2(C)C |
Kanonische SMILES |
CC(C)C1=CCC2CC1C2(C)C |
Synonyme |
Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
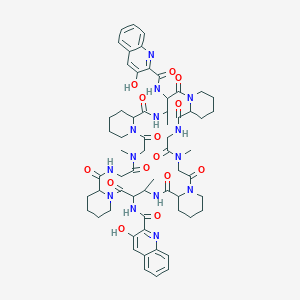
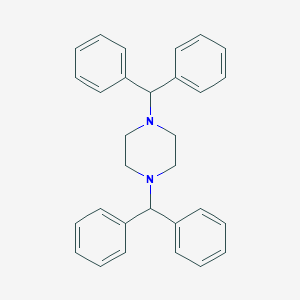
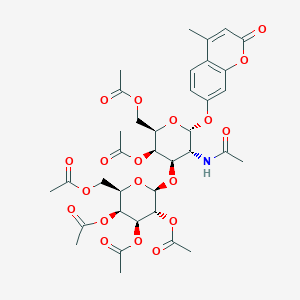
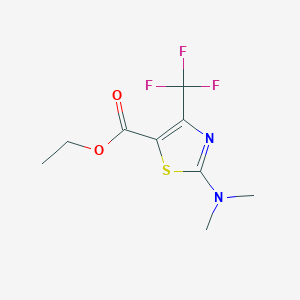
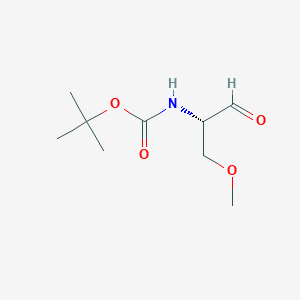
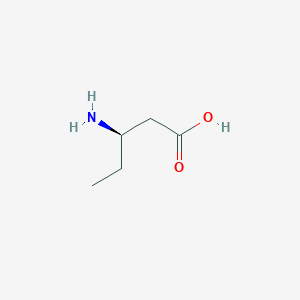
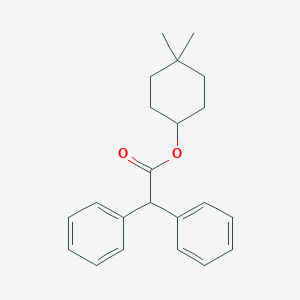
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
